4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
Description
4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a fluorinated carboxylic acid derivative characterized by a central oxobutanoic acid backbone substituted with a 2-fluorophenylamino group at the 4-position and a 3-hydroxypropylamino group at the 2-position. This compound is structurally designed to enable coordination with metal ions via its carboxylic acid, amino, and hydroxyl groups, making it a candidate for metallodrug development .
Properties
IUPAC Name |
4-(2-fluoroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4/c14-9-4-1-2-5-10(9)16-12(18)8-11(13(19)20)15-6-3-7-17/h1-2,4-5,11,15,17H,3,6-8H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJNMGGDRSDROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCCCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the reaction of 2-fluoroaniline with a suitable oxobutanoic acid derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of fluorinated oxobutanoic acid derivatives and aryl-substituted carboxylic acids. Below is a comparative analysis with key analogues:
Key Differences and Implications
Substitution Patterns and Bioactivity The 2-((3-hydroxypropyl)amino) group in the target compound distinguishes it from simpler fluorophenyl-oxobutanoic acids (e.g., CAS: 90429-80-4) by introducing additional hydrogen-bonding capacity. This modification may enhance interactions with biological targets, such as enzymes or receptors, compared to non-amino-substituted analogues . In contrast, 3-benzoylpropionic acid derivatives (e.g., hypolipidemic agents) lack fluorine and hydroxypropyl groups, relying instead on benzoyl moieties for activity. The fluorine in the target compound likely improves metabolic stability, while the hydroxypropyl group balances hydrophilicity .
Topological Polar Surface Area (TPSA) The TPSA of the target compound is estimated to exceed 100 Ų due to its amino, hydroxyl, and carboxylic acid groups, which is significantly higher than that of 4-(2-fluorophenyl)-4-oxobutanoic acid (54 Ų) .
Biological Applications Like 4-(2-fluorophenyl)-1,2,4-triazole-3-thiol (32.04% in Artemisia scopaeformis extract), the fluorophenyl group in the target compound may contribute to antimicrobial and anti-inflammatory effects . However, the oxobutanoic acid backbone provides a distinct mechanism, possibly involving metal chelation or enzyme inhibition . Compared to flavonoids like quercetin, the target compound lacks aromatic hydroxylation but compensates with fluorine and amino groups, which may reduce oxidative degradation while maintaining bioactivity .
Synthetic Utility The compound’s amino and hydroxyl groups make it a versatile intermediate for synthesizing metal complexes, as demonstrated in studies of analogous 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid derivatives . This contrasts with 3-acetoxy-5-methyl-2-nitro-terephthalic acid (11.74% in A. scopaeformis), which is more ester-focused .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
